molecular formula C19H16N4O3S B2517656 N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1185035-83-9

N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2517656
CAS No.: 1185035-83-9
M. Wt: 380.42
InChI Key: KVCOCFIVGJDJHG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O3S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been explored for its antimicrobial properties. A study on novel thienopyrimidine linked rhodanine derivatives, which are structurally related, demonstrated antibacterial potency against various bacteria like E. coli and B. subtilis, with notable minimum inhibitory concentrations (MICs). These compounds showed better antifungal potency against pathogens such as A. flavus and C. albicans compared to standard treatments like Fluconazole (Kerru et al., 2019).

Antitumor Agents

The compound and its derivatives have been studied for their potential as antitumor agents. Research on classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines showed they could act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, both important in cancer therapy. These compounds exhibited nanomolar growth inhibition values against tumor cells in culture, indicating their potential as antitumor agents (Gangjee et al., 2009).

Anticonvulsant Agents

The derivatives of N-(4-ethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have been synthesized and evaluated as potential anticonvulsants. In one study, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were found to show moderate anticonvulsant activity in vivo, indicating the potential of these compounds in epilepsy treatment (Severina et al., 2020).

Anti-inflammatory and Analgesic Agents

Several studies have been conducted on the compound's derivatives for their anti-inflammatory and analgesic properties. A study involving the synthesis of certain pyrimidine derivatives showed notable anti-inflammatory and analgesic activity in vivo, suggesting their potential in pain and inflammation management (Sondhi et al., 2009).

Blood Platelet Aggregation Inhibition

Imidazo[1,2-a]thienopyrimidin-2-one derivatives, structurally related to the compound , have shown significant activity in inhibiting blood platelet aggregation. This suggests potential applications in preventing thrombotic disorders (Ishikawa et al., 1981).

Mechanism of Action

Thienopyrimidine derivatives, including “N-(4-ethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide”, have been studied for their anticancer effects. They work by inhibiting various enzymes and pathways, including protein kinases (PKs) . PKs are one of the pathways that can be inhibited in cancer treatment to solve a variety of cellular communication problems .

Future Directions

Thienopyrimidine derivatives continue to attract great interest due to the wide variety of interesting biological activities . Developing kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, “N-(4-ethoxyphenyl)-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide”, as a thienopyrimidine derivative, may also be a subject of future research in this direction.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-2-26-13-7-5-12(6-8-13)22-15(24)10-23-11-21-16-14-4-3-9-20-18(14)27-17(16)19(23)25/h3-9,11H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCOCFIVGJDJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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